molecular formula C10H21NO3 B071072 3-(Boc-amino)-3-methyl-1-butanol CAS No. 167216-22-0

3-(Boc-amino)-3-methyl-1-butanol

Cat. No. B071072
M. Wt: 203.28 g/mol
InChI Key: QHSUFODBDZQCHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Boc-amino)-3-methyl-1-butanol and related compounds involves advanced organic synthesis techniques. For instance, the synthesis of 3-nitrooxypropanol, a compound with similar structural features, has been discussed in depth, highlighting various synthetic routes and their environmental impacts (Marco-Contelles, 2022). Such methodologies could offer insights into the synthesis of 3-(Boc-amino)-3-methyl-1-butanol by analogy.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Boc-amino)-3-methyl-1-butanol, such as alpha-aminoisobutyric acid-containing peptides, influences their conformation and, consequently, their biological activity (Prasad, Balaram, & Benedetti, 1984). Understanding the stereochemistry and conformational preferences is crucial for predicting the reactivity and interactions of 3-(Boc-amino)-3-methyl-1-butanol.

Chemical Reactions and Properties

The reactivity of 3-(Boc-amino)-3-methyl-1-butanol can be inferred from studies on related compounds. For example, research on the synthesis and functions of polymers based on amino acids highlights the versatility and reactivity of amino acid derivatives in creating functional polymers (Sanda & Endo, 1999). This suggests that 3-(Boc-amino)-3-methyl-1-butanol could be utilized in similar polymerization reactions or as a building block in the synthesis of complex organic molecules.

Physical Properties Analysis

While specific studies on the physical properties of 3-(Boc-amino)-3-methyl-1-butanol were not identified, the physical properties of similar compounds can provide valuable insights. For instance, the study of activity coefficients at infinite dilution for various solvents in ionic liquids reveals information about solubility and interaction strengths (Domańska, Wlazło, & Karpińska, 2016). Such properties are crucial for understanding the behavior of 3-(Boc-amino)-3-methyl-1-butanol in different environments.

Chemical Properties Analysis

The chemical properties of 3-(Boc-amino)-3-methyl-1-butanol can be deduced from the behavior of structurally or functionally related compounds. For example, the comprehensive review of syntheses and functions of polymers based on amino acids underscores the chemical versatility of amino acid derivatives (Sanda & Endo, 1999). This implies that 3-(Boc-amino)-3-methyl-1-butanol possesses a range of chemical properties that could be exploited in various synthetic applications.

Scientific Research Applications

BOC Protection of Amines

  • Scientific Field: Organic Chemistry
  • Application Summary: BOC protection is a method used in organic synthesis to protect amines. The BOC group (tert-butyloxycarbonyl) is added to the amine to prevent it from reacting during certain stages of synthesis .
  • Methods of Application: This process involves the use of BOC anhydride and is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
  • Results: This method provides a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Dual Protection of Amino Functions

  • Scientific Field: Organic Chemistry
  • Application Summary: Dual protection of amino functions involving Boc is a method used when there is a need to protect an amino function in synthetic projects .
  • Methods of Application: This process involves the use of BOC anhydride (Boc2O) and DMAP . It results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results: This method has been used successfully in the synthesis of multifunctional targets .

DFT Investigation of 3-Amino-4-(Boc-amino)pyridine

  • Scientific Field: Computational Chemistry
  • Application Summary: DFT (Density Functional Theory) is used to predict the geometrical structure and vibrational spectrum of 3-amino-4-(Boc-amino)pyridine .
  • Methods of Application: The DFT methods used include B3LYP, CAM-B3LYP, and B3PW91 .
  • Results: The vibrational wavenumbers of 3-amino-4-(Boc-amino)pyridine show good accordance with the predicted wavenumbers at the B3LYP and B3PW91 levels .

Synthesis of Multifunctional Targets

  • Scientific Field: Organic Chemistry
  • Application Summary: Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
  • Methods of Application: This process involves the use of BOC anhydride (Boc2O) and DMAP . It results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results: This method has been used successfully in the synthesis of multifunctional targets .

Facilitated Cleavage Due to Mutual Interaction

  • Scientific Field: Organic Chemistry
  • Application Summary: This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application: Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Results: This method has been used successfully in the synthesis of multifunctional targets .

Synthesis of Boc-amino Acids

  • Scientific Field: Organic Chemistry
  • Application Summary: Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-amino acids became commercially available which contributed to the fast success of this protecting group .
  • Methods of Application: The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available . These developments related to Boc-protection in peptide synthesis have already been comprehensively documented .
  • Results: Boc is ranked as "one of the most commonly used protective groups for amines" . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This suggests potential future directions for the use and development of Boc-protected amines and amino acids .

properties

IUPAC Name

tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSUFODBDZQCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573097
Record name tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)-3-methyl-1-butanol

CAS RN

167216-22-0
Record name tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0° C., ethyl chloroformate (1.10 mL, 11.5 mmol) was given dropwise to a solution of 3-tert-butoxycarbonylamino-3-methylbutanoic acid (2.50 g, 11.5 mmol) and triethylamine (1.92 mL, 13.8 mmol) in tetrahydrofuran (10 mL). The solution was stirred for 40 min at 0° C. The formed precipitate was filtered off and washed with tetrahydrofuran (20 mL). The liquid was immediately cooled to 0° C. A 2M solution of lithium boronhydride in tetrahydrofuran (14.4 mL, 28.8 mmol) was added dropwise. The solution was stirred at 0° C. for 2 h, and then warmed to room temperature. over a period of 4 h. It was cooled to 0° C. Methanol (5 mL) was added carefully. 1N Hydrochloric acid (100 mL) was added. The solution was extracted with ethyl acetate (2×100 mL, 3×50 mL). The combined organic layers were washed with saturated sodium hydrogen carbonate solution (100 mL) and dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was chromatographed on silica (110 g) with ethyl acetate/heptane 1:2 to give 1.84 g of 3-hydroxy-1,1-dimethylpropylcarbamic acid tert-butyl ester.
Quantity
1.1 mL
Type
reactant
Reaction Step One
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2.5 g
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reactant
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1.92 mL
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reactant
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100 mL
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5 mL
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Synthesis routes and methods II

Procedure details

At 0° C., ethyl chloroformate (1.10 ml, 11.5 mmol) was given dropwise to a solution of 3-tert-butoxycarbonylamino-3-methylbutanoic acid (2.50 g, 11.5 mmol) (cf. Schoen et al. J. Med. Chem., 1994, vol. 37, p. 897-906, and references cited herein) and triethylamine (1.92 ml, 13.8 mmol) in tetrahydrofuran (10 ml). The solution was stirred for 40 min at 0° C. The formed precipitate was filtered off and washed with tetrahydrofuran (20 ml). The liquid was immediately cooled to 0° C. A 2M solution of lithium borohydride in tetrahydrofuran (14.4 ml, 28.8 mmol) was added dropwise. The solution was stirred at 0° C. for 2 h, and then warmed to room temperature over a period of 4 h. It was cooled to 0° C. and methanol (5 ml) was added. 1N Hydrochloric acid (100 ml) was added and the solution was extracted with ethyl acetate (2×100 ml, 3×50 ml). The combined organic extracts were washed with saturated sodium hydrogencarbonate solution (100 ml) and dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was chromatographed on silica (110 g) with ethyl aceteate/heptane (1:2) to give 1.84 g of 3-hydroxy-1,1dimethylpropylcarbamic acid tert-butyl ester.
Quantity
1.1 mL
Type
reactant
Reaction Step One
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2.5 g
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reactant
Reaction Step Two
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1.92 mL
Type
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5 mL
Type
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